N-(2-methoxy-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide
Description
N-(2-methoxy-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide: is an organic compound characterized by the presence of methoxy, nitro, and phenoxy functional groups
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-24-15-6-3-4-7-16(15)26-11-5-8-18(21)19-14-10-9-13(20(22)23)12-17(14)25-2/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPBMJUYBOCCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide typically involves a multi-step process:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce the nitro group at the 4-position, forming 2-methoxy-4-nitroaniline.
Amidation: The nitroaniline derivative is then reacted with 4-(2-methoxyphenoxy)butanoyl chloride under basic conditions to form the desired butanamide.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(2-methoxy-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed:
Reduction: N-(2-methoxy-4-aminophenyl)-4-(2-methoxyphenoxy)butanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Biology : It may serve as a probe in biochemical studies to understand the interactions of nitroaromatic compounds with biological systems. Medicine Industry : Used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating their function. The nitro group could play a role in redox reactions, while the methoxy and phenoxy groups might influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-4-(2-methoxyphenoxy)butanamide: Lacks the nitro group, which may result in different reactivity and applications.
N-(2-methoxy-4-nitrophenyl)-4-phenoxybutanamide: Lacks the methoxy group on the phenoxy ring, potentially altering its chemical properties and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
